molecular formula C28H30N2O2 B601928 Darifenacin Impurity CAS No. 1048979-09-4

Darifenacin Impurity

Cat. No.: B601928
CAS No.: 1048979-09-4
M. Wt: 426.55
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Darifenacin Impurity interacts with M3 muscarinic acetylcholine receptors . These receptors are involved in various biochemical reactions, particularly those related to bladder muscle contractions .

Cellular Effects

This compound affects various types of cells, particularly those in the bladder. By blocking M3 muscarinic acetylcholine receptors, it reduces the urgency to urinate . This implies that this compound can influence cell signaling pathways and cellular metabolism related to bladder function .

Molecular Mechanism

The molecular mechanism of this compound involves its selective antagonism of the muscarinic M3 receptor . This interaction inhibits the activity of these receptors, thereby reducing bladder muscle contractions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a short terminal elimination half-life after intravenous and immediate-release oral dosage forms . This increases with a prolonged-release formulation . The drug is subject to extensive hepatic metabolism, with only 3% of unchanged drug excreted in urine and feces .

Metabolic Pathways

This compound is subject to extensive hepatic metabolism, mediated by hepatic cytochrome P450 2D6 and 3A4 . The main metabolic routes include monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .

Transport and Distribution

After oral administration, this compound is well absorbed from the gastrointestinal tract . Very little unchanged drug (<2%) is recovered in the feces . This suggests that this compound is distributed within the body primarily through the bloodstream.

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely that it localizes to the cell membrane where it interacts with M3 muscarinic acetylcholine receptors .

Chemical Reactions Analysis

Darifenacin impurities undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, acids, bases, and solvents. Major products formed from these reactions include various degradation products and by-products, such as Imp-A, Imp-B, Imp-C, and Imp-D .

Scientific Research Applications

Darifenacin impurities are studied extensively to ensure the safety and efficacy of the pharmaceutical product. These studies involve:

Comparison with Similar Compounds

Darifenacin impurities can be compared with impurities from other antimuscarinic drugs used to treat overactive bladder, such as oxybutynin and solifenacin . While the impurities from these drugs may have similar chemical structures, the specific impurities and their impact on the drug’s efficacy and safety can vary. Darifenacin’s unique selectivity for the M3 receptor distinguishes it from other similar compounds .

Similar Compounds

    Oxybutynin: Another antimuscarinic drug used to treat overactive bladder.

    Solifenacin: A selective M3 receptor antagonist used for similar indications.

    Tolterodine: A non-selective muscarinic receptor antagonist used for overactive bladder.

These compounds share similar therapeutic uses but differ in their chemical structures and selectivity for muscarinic receptors .

Properties

CAS No.

1048979-09-4

Molecular Formula

C28H30N2O2

Molecular Weight

426.55

Appearance

Off-White Solid

melting_point

125-127°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide;  UK-201705

Origin of Product

United States

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